molecular formula C11H10F2O3 B1397902 ethyl (2E)-3-(3,5-difluoro-4-hydroxyphenyl)prop-2-enoate CAS No. 1224103-63-2

ethyl (2E)-3-(3,5-difluoro-4-hydroxyphenyl)prop-2-enoate

Cat. No.: B1397902
CAS No.: 1224103-63-2
M. Wt: 228.19 g/mol
InChI Key: FWOQDJIOLJLCRF-ONEGZZNKSA-N
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Description

Historical Context of Cinnamate Derivatives

The historical development of cinnamate derivatives traces back to the pioneering work of William Henry Perkin in 1868, who developed the foundational Perkin reaction for synthesizing cinnamic acids and their derivatives. Perkin's discovery emerged from his initial work on coumarin synthesis, where he heated the sodium salt of salicylaldehyde with acetic acid, leading to the development of a general synthetic approach for preparing cinnamic acid analogues. This reaction became known as the Perkin reaction and involves the aldol condensation of aromatic aldehydes with acid anhydrides in the presence of alkali salts, yielding alpha-beta-unsaturated aromatic acids.

Cinnamic acid itself, with the molecular formula C₆H₅-CH=CH-COOH, occurs naturally in various plants and serves as a central intermediate in the biosynthesis of numerous natural products including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids. The compound is obtained from oil of cinnamon and various balsams such as storax, and is also found in shea butter, possessing a characteristic honey-like odor. The biosynthesis of cinnamic acid involves the action of the enzyme phenylalanine ammonia-lyase on phenylalanine, establishing its fundamental role in plant metabolism.

The industrial significance of cinnamic acid derivatives expanded considerably throughout the 19th and 20th centuries, with major applications emerging in the perfume industry through the production of methyl cinnamate, ethyl cinnamate, and benzyl cinnamate. In 1890, Rainer Ludwig Claisen described the synthesis of ethyl cinnamate via the reaction of ethyl acetate with benzaldehyde in the presence of sodium as base, establishing alternative synthetic pathways that complemented Perkin's original methodology. The development of these synthetic approaches laid the groundwork for the sophisticated fluorinated derivatives that are now at the forefront of contemporary chemical research.

Classification and Nomenclature

Ethyl (2E)-3-(3,5-difluoro-4-hydroxyphenyl)prop-2-enoate belongs to the class of organic compounds known as cinnamic acids and derivatives, specifically classified as an ester derivative of a substituted cinnamic acid. According to the ClassyFire chemical taxonomy system, cinnamic acids are organic aromatic compounds containing a benzene ring and a carboxylic acid group forming 3-phenylprop-2-enoic acid. The compound falls under the broader category of phenylpropanoids and polyketides, with its direct parent classification being cinnamic acids.

The systematic nomenclature of this compound reflects its complex structural features. The designation "(2E)" indicates the trans configuration of the double bond in the propene chain, which is the more thermodynamically stable and commonly occurring form compared to the cis isomer. The "3-(3,5-difluoro-4-hydroxyphenyl)" portion describes the substitution pattern on the aromatic ring, where fluorine atoms occupy the 3 and 5 positions while a hydroxyl group is present at the 4 position relative to the point of attachment to the propene chain. The "prop-2-enoate" designation indicates the presence of an ester functional group derived from the corresponding carboxylic acid.

The molecular structure can be represented using various chemical notation systems. The molecular formula is C₁₁H₁₀F₂O₃, and the compound features a prop-2-enoate backbone with a phenolic group containing difluoromethyl substituents. The InChI key for this compound is XDFDPSUQJXGZSD-UHFFFAOYSA-N, providing a unique identifier for its chemical structure. This systematic approach to nomenclature ensures precise identification and facilitates accurate communication within the scientific community regarding this specific fluorinated cinnamate derivative.

Significance of Fluorinated Phenolic Compounds

Fluorinated phenolic compounds occupy a unique position in contemporary chemistry due to their enhanced hydrogen bonding capabilities and distinctive chemical properties. Research has demonstrated that fluorination provides a straightforward route towards extending the hydrogen bond donor ability of phenolic compounds, significantly improving their performance in various applications. The incorporation of fluorine atoms into phenolic structures creates compounds with dramatically increased efficacy for hydrogen bond formation compared to their unfluorinated counterparts.

The significance of fluorinated phenolic compounds extends beyond simple hydrogen bonding enhancement. Studies have shown that fluorinated phenols can participate in multiple types of intermolecular interactions, including traditional hydrogen bonds and additional carbon-hydrogen to fluorine interactions. These cumulative interactions result in substantially stronger net intermolecular forces, with single carbon-hydrogen to fluorine interactions contributing approximately 0.8-1.0 kilocalories per mole to the overall interaction strength. This enhanced interaction capability makes fluorinated phenolic compounds particularly valuable for applications requiring strong, predictable intermolecular associations.

In advanced material science applications, fluorinated phenolic compounds have demonstrated superior performance in self-assembled monolayer formation. Research has shown that fluorinated analogues of simple diphenols are significantly more effective building blocks than their unfluorinated counterparts for constructing hydrogen bond donor-acceptor based networks. The fluorinated compounds enable the formation of unprecedented two-dimensional phenol-pyridine cocrystals, which were previously unattainable using traditional unfluorinated phenolic building blocks. This enhanced performance opens new possibilities for surface functionalization and materials engineering applications.

The environmental behavior of fluorinated phenolic compounds also presents unique characteristics that distinguish them from conventional phenolic structures. Studies on the photolysis of fluorinated phenols under various aqueous conditions have revealed that these compounds exhibit distinct degradation pathways and product formation patterns. The fluorinated motifs can produce both fluoride ions and complex organofluorine products depending on the specific substitution pattern and reaction conditions. This knowledge is crucial for understanding the environmental fate and persistence of fluorinated phenolic compounds in natural and engineered systems.

Chemical Identification Parameters

The chemical identification of this compound relies on several key structural and spectroscopic parameters that distinguish it from related compounds. The molecular weight of this compound is 228.19 grams per mole, calculated based on its molecular formula C₁₁H₁₀F₂O₃. This molecular weight places it within the typical range for functionalized cinnamate esters while reflecting the additional mass contributed by the two fluorine substituents.

The compound's structural features include several critical identification points. The presence of the (2E) configuration indicates the trans arrangement of substituents across the carbon-carbon double bond in the propene chain, which can be confirmed through nuclear magnetic resonance spectroscopy by examining the coupling constants between the alkene protons. The difluoro substitution pattern at positions 3 and 5 of the aromatic ring creates a characteristic symmetrical arrangement that can be identified through fluorine-19 nuclear magnetic resonance spectroscopy, showing equivalent fluorine environments.

The phenolic hydroxyl group at position 4 of the aromatic ring represents another key identification parameter. This hydroxyl group is positioned between the two fluorine substituents, creating a unique electronic environment that influences both the chemical shift in proton nuclear magnetic resonance spectroscopy and the infrared stretching frequency of the oxygen-hydrogen bond. The electron-withdrawing effect of the adjacent fluorine atoms typically shifts the hydroxyl proton downfield and increases the oxygen-hydrogen stretching frequency compared to unfluorinated phenols.

Spectroscopic identification techniques provide definitive characterization of this compound. Infrared spectroscopy reveals characteristic absorption bands for the carbonyl group of the ester (typically around 1700-1750 wavenumbers), the aromatic carbon-carbon stretches (1400-1600 wavenumbers), the phenolic oxygen-hydrogen stretch (3200-3600 wavenumbers, broadened due to hydrogen bonding), and the carbon-fluorine stretches (1000-1300 wavenumbers). Mass spectrometry provides molecular ion confirmation and fragmentation patterns that are characteristic of fluorinated cinnamate esters, including typical losses of the ethyl group and fluorinated aromatic fragments.

Position in Contemporary Chemical Research

This compound occupies a significant position in contemporary chemical research due to its unique combination of structural features that make it valuable across multiple research domains. The compound represents an intersection of several important areas of chemical investigation, including fluorine chemistry, phenolic compound research, and advanced materials science. Its structural complexity and functional group diversity position it as a valuable building block for developing next-generation materials with enhanced properties.

In polymer science research, fluorinated cinnamate derivatives like this compound have gained attention as promising building blocks for advanced polymers. Research has demonstrated that cinnamic acid hydroxy-derivatives have been extensively used in the preparation of polyesters, polyamides, and poly(anhydride esters), among many other applications. The incorporation of fluorine substituents into these systems potentially enhances thermal stability, chemical resistance, and mechanical properties while maintaining the photoreactive characteristics that make cinnamate derivatives valuable for photo-crosslinking applications.

The compound's position in medicinal chemistry research reflects the growing interest in fluorinated pharmaceutical intermediates. Studies have shown that cinnamic acid derivatives exhibit a wide range of biological activities, including antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties. The addition of fluorine substituents to these bioactive scaffolds often results in improved metabolic stability, enhanced bioavailability, and modified pharmacokinetic profiles. Research has specifically identified that different substitutions on the basic cinnamate moiety lead to various pharmacological activities, with particular functional groups showing significant importance for specific therapeutic applications.

Properties

IUPAC Name

ethyl (E)-3-(3,5-difluoro-4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c1-2-16-10(14)4-3-7-5-8(12)11(15)9(13)6-7/h3-6,15H,2H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOQDJIOLJLCRF-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C(=C1)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C(=C1)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (2E)-3-(3,5-difluoro-4-hydroxyphenyl)prop-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following molecular formula and structure:

  • Molecular Formula : C12H12F2O3
  • Molecular Weight : 250.22 g/mol

The compound features a prop-2-enoate backbone with a difluorinated and hydroxy-substituted phenyl group, which contributes to its biological properties.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit notable antioxidant properties. The presence of the hydroxy group in this compound is hypothesized to enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

CompoundIC50 (µM)Mechanism of Action
This compoundTBDScavenging of free radicals

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD
Pseudomonas aeruginosaTBD

Case Studies and Research Findings

  • Antioxidant Evaluation : A study evaluated the antioxidant capacity of various esters, including this compound. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.
  • Antimicrobial Testing : In vitro assays were conducted against common pathogens. The compound demonstrated moderate activity against Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development.
  • Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound may inhibit key enzymes involved in bacterial cell wall synthesis, which is crucial for its antimicrobial activity.

Comparison with Similar Compounds

The structural and functional attributes of ethyl (2E)-3-(3,5-difluoro-4-hydroxyphenyl)prop-2-enoate can be compared to three categories of analogous compounds:

Fluorinated Aromatic Esters
Compound Name Substituents on Phenyl Ring Key Properties
This compound 3,5-F, 4-OH High electronegativity, potential for hydrogen bonding, enhanced stability
Haloxyfop ethoxyethyl ester 3-Cl, 5-CF₃, 4-O-phenoxy Herbicidal activity, lipophilic due to CF₃ group
Ethoxysulfuron Sulfamate linkage, dimethoxy groups Herbicide, inhibits acetolactate synthase in plants

Key Differences :

  • The target compound’s 3,5-difluoro-4-hydroxyphenyl group contrasts with haloxyfop’s 3-chloro-5-trifluoromethyl substitution, which confers greater herbicidal potency due to enhanced electron withdrawal .
Hydroxy-Substituted Cinnamate Derivatives
Compound Name Substituents on Phenyl Ring Supramolecular Behavior
This compound 3,5-F, 4-OH Predicted π-π stacking and hydrogen-bond networks
Ethyl-(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-prop-2-enoate (EHD) 3,5-OCH₃, 4-OH Demonstrated O–H···O hydrogen bonds in crystal lattice

Key Differences :

  • Replacement of methoxy (-OCH₃) groups in EHD with fluorine atoms in the target compound increases electronegativity and reduces electron-donating effects, altering solubility and reactivity.
  • The absence of methoxy groups may diminish steric protection of the hydroxyl group, increasing susceptibility to oxidation.

Key Differences :

  • The α,β-unsaturated ester in the target compound resembles bioactive cinnamates but requires further study to confirm activity.

Physicochemical Properties :

  • Molecular Weight : Calculated as 228.19 g/mol (C₁₁H₁₀F₂O₃).
  • Solubility : Predicted low water solubility due to fluorinated aromatic ring; soluble in organic solvents (e.g., ethyl ether, acetone).

Supramolecular Behavior :

  • Computational modeling (absent in evidence but inferred from EHD ) suggests intermolecular hydrogen bonds (O–H···O) and fluorine-mediated interactions (C–F···H) could stabilize crystal packing.

Preparation Methods

Core Synthesis Strategy

The synthesis predominantly employs a modified Horner–Wadsworth–Emmons (HWE) olefination to form the conjugated double bond system characteristic of the target compound. The process begins with the preparation of a suitably substituted phenolic precursor, followed by esterification and subsequent olefination.

Preparation of the Difluorophenol Derivative

Step 1: Synthesis of 3,5-Difluoro-4-hydroxyphenyl Precursors

The initial step involves synthesizing the difluorophenol derivative, which serves as the aromatic core. According to the synthesis outlined in, this can be achieved by nucleophilic aromatic substitution (S_NAr) reactions on suitably halogenated phenols or aromatic compounds, followed by fluorination.

Reaction Conditions:

  • Use of fluorinating agents such as Selectfluor or diethylaminosulfur trifluoride (DAST) for regioselective fluorination.
  • Mild temperature conditions (~25–60°C) to prevent over-fluorination or degradation.

Notes:

  • The phenolic hydroxyl group can be protected as methyl or silyl ethers during fluorination to improve regioselectivity.
  • The fluorination step typically requires an excess of fluorinating reagent and a suitable solvent such as acetonitrile or dichloromethane.

Formation of the Aldehyde Intermediate

Step 2: Oxidation to the Corresponding Aldehyde

The phenolic derivative is oxidized to the aldehyde form, which is essential for subsequent olefination. This can be achieved via:

Research Findings:

  • The oxidation step must be carefully controlled to prevent over-oxidation to carboxylic acids.
  • The aldehyde is purified via column chromatography or recrystallization.

Esterification to Form Ethyl Ester

Step 3: Esterification

The aldehyde derivative undergoes esterification to form the ethyl ester. Typical conditions include:

  • Reaction with ethyl alcohol in the presence of catalytic acid (e.g., sulfuric acid) under reflux.
  • Alternatively, carboxylic acid derivatives can be directly esterified using ethyl chloroformate or ethyl bromide with base catalysis.

Notes:

  • Use of excess ethanol and removal of water shifts the equilibrium toward ester formation.
  • Purification is achieved through distillation or chromatography.

Olefination to Introduce the Conjugated Double Bond

Step 4: Horner–Wadsworth–Emmons (HWE) Reaction

The key step involves the olefination of the aldehyde with a phosphonate ester to generate the (2E)-alkene configuration:

  • Use of ethyl phosphonoacetate as the phosphonate reagent.
  • Base-mediated reaction with potassium tert-butoxide or sodium hydride in anhydrous THF at low temperature (-78°C to 0°C).

Reaction Conditions:

Parameter Typical Range Notes
Base Sodium hydride or potassium tert-butoxide Strong, non-nucleophilic base
Solvent Tetrahydrofuran (THF) Anhydrous
Temperature -78°C to 0°C To control stereochemistry and favor the E-isomer

Research Findings:

  • The reaction favors the (2E)-configuration due to the thermodynamic stability of the trans-alkene.
  • Purification involves column chromatography to isolate the pure (2E)-alkene.

Purification and Characterization

The final product is purified via silica gel chromatography, employing solvent systems such as hexane/ethyl acetate. Characterization involves NMR spectroscopy, confirming the E-configuration, and mass spectrometry.

Summary of Key Reaction Data

Step Reagents Conditions Yield Notes
Phenol fluorination DAST or Selectfluor 25–60°C Variable Regioselective fluorination
Oxidation to aldehyde PCC or Swern Room temp High Mild conditions
Esterification Ethanol, sulfuric acid Reflux High Purify by distillation
Olefination (HWE) Ethyl phosphonoacetate, NaH -78°C to 0°C 70–85% Stereoselective for E-isomer

Notes and Observations

  • The synthesis demands strict control over reaction conditions to favor the formation of the desired E-isomer.
  • Protecting groups on phenolic hydroxyls may be used during fluorination to improve regioselectivity.
  • The overall process is modular, allowing for modifications in the fluorination or olefination steps to optimize yield and stereoselectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (2E)-3-(3,5-difluoro-4-hydroxyphenyl)prop-2-enoate
Reactant of Route 2
Reactant of Route 2
ethyl (2E)-3-(3,5-difluoro-4-hydroxyphenyl)prop-2-enoate

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